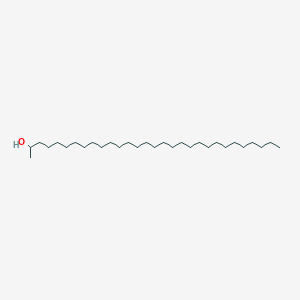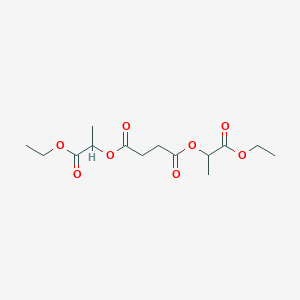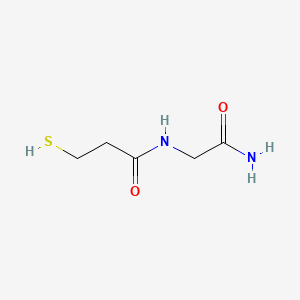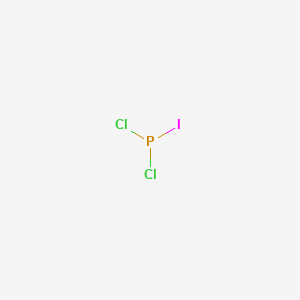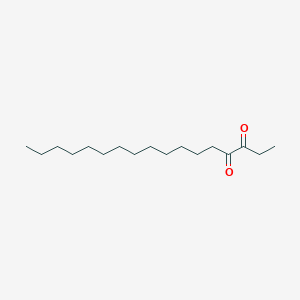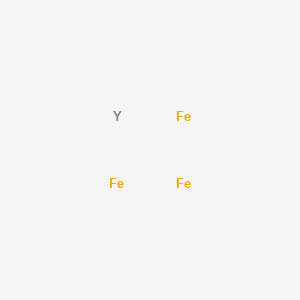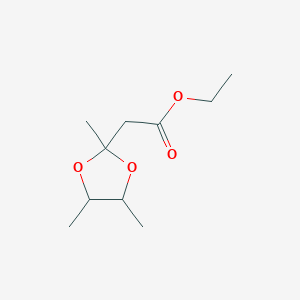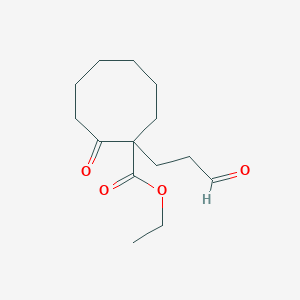
Cyclooctanecarboxylic acid, 2-oxo-1-(3-oxopropyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctanecarboxylic acid, 2-oxo-1-(3-oxopropyl)-, ethyl ester is a complex organic compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol . This compound is characterized by its unique structure, which includes a cyclooctane ring, a carboxylic acid group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of Cyclooctanecarboxylic acid, 2-oxo-1-(3-oxopropyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of cyclooctanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of palladium-catalyzed reactions can facilitate the formation of the ester under milder conditions and with higher selectivity .
Análisis De Reacciones Químicas
Cyclooctanecarboxylic acid, 2-oxo-1-(3-oxopropyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 would yield a carboxylic acid, while reduction with LiAlH4 would produce an alcohol .
Aplicaciones Científicas De Investigación
Cyclooctanecarboxylic acid, 2-oxo-1-(3-oxopropyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which Cyclooctanecarboxylic acid, 2-oxo-1-(3-oxopropyl)-, ethyl ester exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. These interactions can affect metabolic pathways and influence cellular processes .
Comparación Con Compuestos Similares
Cyclooctanecarboxylic acid, 2-oxo-1-(3-oxopropyl)-, ethyl ester can be compared with other similar compounds such as:
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: This compound has a similar ester functional group but a smaller cyclopentane ring, resulting in different chemical properties and reactivity.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: With a cyclohexane ring, this compound also shares similar functional groups but differs in ring size and stability.
The uniqueness of this compound lies in its larger cyclooctane ring, which imparts distinct steric and electronic effects, influencing its reactivity and applications .
Propiedades
Número CAS |
13347-96-1 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
ethyl 2-oxo-1-(3-oxopropyl)cyclooctane-1-carboxylate |
InChI |
InChI=1S/C14H22O4/c1-2-18-13(17)14(10-7-11-15)9-6-4-3-5-8-12(14)16/h11H,2-10H2,1H3 |
Clave InChI |
IXGMNQHNUDNPJT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCCCCC1=O)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


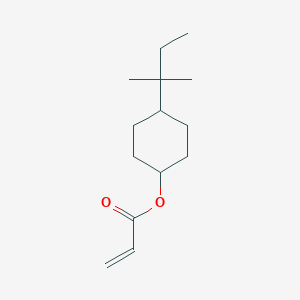
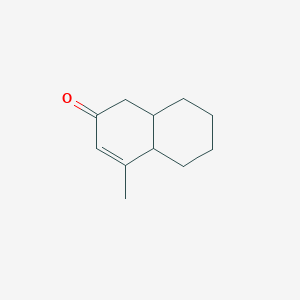
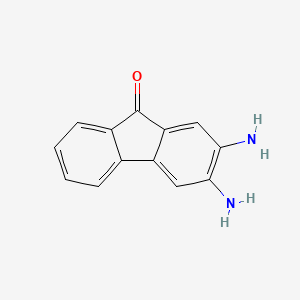
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

